Hydroprene

Description

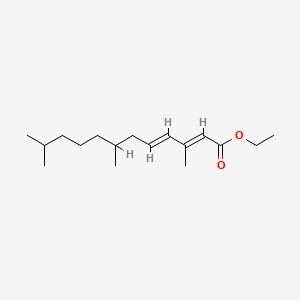

Structure

3D Structure

Properties

Key on ui mechanism of action |

Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adult when applied to larval stage. |

|---|---|

CAS No. |

36557-30-9 |

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

ethyl 3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3 |

InChI Key |

FYQGBXGJFWXIPP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Color/Form |

Amber liquid |

Other CAS No. |

41096-46-2 41205-09-8 |

physical_description |

Amber liquid; [HSDB] |

solubility |

In water, 0.54 mg/l. Soluble in common organic solvents. |

Synonyms |

Altozar ethyl-3,7,11-trimethyl-2,4-dodecadienoate ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((E,E)-(+-))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((Z,Z)-(+-))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (E,Z)-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (R-(E,E))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (S-(E,E))-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,E)-isomer ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,Z)-isomer Hydroprene ZR-512 |

vapor_pressure |

0.000188 [mmHg] 25 mPa at 25 °C |

Origin of Product |

United States |

Mechanistic Basis of Hydroprene Action in Insect Physiology

Interference with Endogenous Insect Endocrine Systems

Hydroprene's primary mode of action involves disrupting the normal functioning of the insect endocrine system, which is crucial for regulating growth, development, and reproduction. ontosight.ai

Mimicry of Juvenile Hormones and Receptor Interactions

This compound (B1673459) acts as a juvenile hormone mimic, duplicating the action of natural JHs. usda.govontosight.aiherts.ac.uk Juvenile hormones are sesquiterpenoid hormones produced by the corpora allata glands in insects, playing vital roles in metamorphosis, molting, and reproduction. ontosight.aiontosight.ai this compound binds to specific receptors, such as the Methoprene (B1676399) tolerant (Met) protein, to influence gene expression and downstream signaling pathways. ontosight.ainih.gov Research has shown that Met plays an important role in JH action, and knockdown of the met gene can significantly reduce the this compound-induced expression of certain genes in insects like the red flour beetle, Tribolium castaneum. nih.gov

Impact on Ecdysteroid Pathways and Molting Regulation

Insect development and molting are precisely controlled by the interplay between juvenile hormones and ecdysteroids, particularly 20-hydroxyecdysone (B1671079) (20E), the most biologically active ecdysteroid. wikipedia.orgnih.govannualreviews.org Ecdysteroids are steroid hormones that regulate molting and metamorphosis, acting through the ecdysone (B1671078) receptor (EcR), which typically forms a heterodimer with Ultraspiracle (USP) to regulate gene transcription. wikipedia.orgnih.govannualreviews.orgsdbonline.org High levels of JH during larval stages modulate ecdysteroid action to prevent metamorphosis, while lower levels or absence of JH allow ecdysteroids to promote metamorphosis. nih.gov Excessive amounts of JHs, or their mimics like this compound, can prolong larval stages, presumably through combined actions with ecdysteroids. usda.gov While the exact interactions between JHAs and ecdysteroid pathways are complex, the presence of excessive JH signaling due to this compound disrupts the delicate hormonal balance required for proper molting and metamorphosis. usda.govnih.gov

Developmental and Reproductive Disruptions Induced by this compound

The interference with endocrine systems by this compound leads to significant developmental and reproductive disruptions in affected insects. usda.govontosight.aiwikipedia.orgsolutionsstores.comorst.eduorst.edumypmp.net

Prolongation of Immature Stages and Metamorphic Inhibition

This compound application during larval stages restricts and inhibits normal development. usda.gov Excessive JH levels, mimicked by this compound, can prolong the larval stages. usda.gov This prolongation can result in additional larval molts, leading to supernumerary larval stages, as observed in the coleopteran insect Tribolium castaneum. jst.go.jp Insects treated with this compound may be unable to complete metamorphosis successfully. ontosight.aisolutionsstores.comnih.gov

Induction of Morphological Aberrations and Adult Sterility

Exposure to this compound can induce various morphological disorders and physical abnormalities in insects. usda.govsolutionsstores.comorst.eduorst.edu These can include deformed external appendages like genitalia, antennae, and wings, as well as abnormalities in internal tissues such as ovaries and testes. nih.gov For insects with gradual metamorphosis, such as cockroaches and bed bugs, the impact on the last nymphal instar can lead to adults with twisted wings, darkened cuticles, and non-functional reproductive organs. mypmp.net this compound can ultimately cause adult sterility or significantly reduce fecundity. usda.govontosight.aiwikipedia.orgsolutionsstores.comnih.govorst.eduorst.edumypmp.net Studies on the common bed bug (Cimex lectularius) showed that this compound could suppress reproduction in adult females. nih.gov

Species-Specific Responses to this compound Exposure

The effects of this compound can vary depending on the target insect species due to the diverse roles of JHs in different insects. usda.govontosight.aiorst.edu While this compound acts as a JHA across various species, the specific outcomes and sensitivity can differ. usda.govorst.edu For example, in the common bed bug, female nymphs showed suppressed reproduction when exposed to this compound. nih.gov In German cockroaches (Blattella germanica), this compound has been reported to cause melanization, morphological deformities, and sterilization. nih.gov The red flour beetle (Tribolium castaneum) is considered highly susceptible to this compound, with effects including the induction of supernumerary larval molts and mortality during the pupal stage. jst.go.jp The differential responses can also depend on the timing and method of application within a species' life cycle. jst.go.jp

Here is a summary of some observed effects of this compound on different insect species:

| Insect Species | Observed Effects | Source |

| Tribolium castaneum | Supernumerary larval molts, defects in pupal structures, mortality during pupal stage. | jst.go.jp |

| Blattella germanica | Melanization, morphological deformities (genitalia, antennae, wings, ovaries, testes), sterilization. | nih.gov |

| Cimex lectularius | Suppressed reproduction in adult females, mortality during imaginal molt (lower than methoprene). | nih.gov |

| Fleas | Larval mortality, affected egg production and hatch. | nih.gov |

| Oriental cockroaches | Genitalia and ootheca deformities, sterility. | nih.gov |

| Heliothis virescens | Extension of larval stage, defects in larval development. | jst.go.jp |

| Mosquito larvae (Ae. aegypti) | Prolongation of larval stages. researchgate.net | researchgate.net |

Molecular and Cellular Investigations of this compound-Hormone Interactions

This compound, a juvenile hormone analog (JHA), exerts its effects by mimicking the action of naturally occurring juvenile hormones (JHs) in insects. usda.gov These hormones are crucial regulators of insect development, growth, and reproduction. ontosight.ai At the molecular and cellular level, this compound primarily interacts with components of the insect's endocrine system, particularly those involved in JH signaling and, indirectly, ecdysteroid regulation.

The primary target of this compound is the juvenile hormone receptor complex. In insects, this complex involves the ligand-binding protein Methoprene-tolerant (Met) and its dimerization partner, Taiman (Tai), which is an insect ortholog of mammalian nuclear receptor coactivators. nih.govbiorxiv.orgcas.cz this compound, like natural JHs, binds to Met, inducing a conformational change that facilitates the formation of the Met-Tai heterodimer. nih.govbiorxiv.org This complex then translocates to the nucleus and binds to specific DNA sequences known as JH response elements (JHREs), thereby regulating the transcription of target genes. nih.govbiorxiv.org

Studies have investigated the binding affinity of this compound to JH binding proteins (JHBPs) and receptors. In the cockroach Diploptera punctata, a brain cytosol JHBP and a nuclear JHBP were identified. Competitive displacement experiments with tritiated JH III showed that this compound had a significantly lower affinity (more than 100-fold) for both the cytosol and nuclear binding proteins compared to JH III. nih.gov Similarly, in the German cockroach, Blattella germanica, lipophorin, a hemolymph JHBP, showed higher affinity for JH III than for this compound, although this compound competed more effectively than other tested JH analogs with structures unrelated to natural JH. ncsu.edu

Despite differences in binding affinity to JHBPs compared to natural JH, this compound effectively activates the JH receptor Met. Research using a yeast reporter gene assay expressing Drosophila melanogaster Met and Tai demonstrated that (S)-hydroprene elicits a dose-dependent response, indicating its ability to activate the Met-Tai complex. nih.gov The half maximal effective concentration (EC50) values in this assay provide a measure of the potency of JHAs in activating the receptor.

This compound's interaction with the JH signaling pathway leads to the modulation of gene expression. In the red flour beetle, Tribolium castaneum, microarray analysis and RNA interference studies have identified numerous genes whose expression is regulated by this compound in a Met-dependent manner. This compound application induced the expression of 100 genes by at least 2-fold and suppressed the expression of 45 genes by at least 2-fold. nih.gov Knockdown of the met gene significantly reduced the this compound-induced expression of 86 genes and the this compound-suppressed activity of 39 genes, highlighting the central role of Met in mediating this compound's transcriptional effects. nih.gov

One notable gene regulated by JH and its analogs like this compound is Krüppel homolog 1 (Kr-h1), a key JH response gene. pnas.orgresearchgate.net this compound treatment has been shown to induce Kr-h1 mRNA levels in T. castaneum larvae in a Met-dependent manner. pnas.orgresearchgate.net Conversely, this compound application suppressed the expression of histone deacetylase 1 (HDAC1) in T. castaneum larvae and cell lines. pnas.org HDAC1 is known to suppress Kr-h1 expression, suggesting that JH and this compound promote Kr-h1 expression, at least in part, by suppressing HDAC1. pnas.org This suppression of HDAC1 by JH is mediated through the JH receptor Met. pnas.org

This compound also influences the synthesis and regulation of ecdysteroids, another critical class of insect hormones that orchestrate molting and metamorphosis. nih.govfrontiersin.org Application of this compound to last instar Manduca sexta larvae delayed development and suppressed the steroidogenic competence of prothoracic glands, the organs responsible for ecdysteroid synthesis. usda.govnih.gov Both unstimulated and prothoracicotropic hormone (PTTH)-stimulated rates of in vitro ecdysone secretion were decreased in glands from this compound-treated larvae. nih.gov This suggests that this compound can directly impact the prothoracic glands or act indirectly by inhibiting the release of PTTH, a neuropeptide that stimulates ecdysteroid synthesis. nih.gov Studies in Diploptera punctata also showed that this compound application prolonged development and caused desynchronization of ecdysteroid production. usda.gov

Furthermore, this compound can affect the expression of genes related to other physiological processes influenced by hormones, such as those involved in reproduction. In Tribolium castaneum, feeding with this compound increased the size of male accessory glands (MAGs) and the expression of accessory gland protein (Acp) genes, which are regulated by JH and play a role in male reproduction. nih.gov This effect was not observed with an ecdysteroid analog, further supporting the JH-mimetic activity of this compound. nih.gov In the red imported fire ant, Solenopsis invicta, S-hydroprene application led to significant changes in the expression of hexamerin genes in different castes (queens, nurses, and foragers), highlighting the complex interplay between JH signaling, caste differentiation, and gene expression. plos.org

The molecular and cellular mechanisms of resistance to JHAs like this compound can involve alterations in target receptors, increased detoxification, or changes in JH binding proteins. usda.gov Altered JH receptors with reduced affinity for JHAs have been observed in resistant insect populations. usda.gov Increased activity of detoxification enzymes, such as carboxylesterases and cytochrome P450 monoxygenases, can lead to increased metabolism and elimination of JHAs. usda.gov While resistance to other JHAs like methoprene and pyriproxyfen (B1678527) has been documented, published evidence specifically demonstrating resistance by insects to this compound is limited. usda.gov

Ecological Dynamics and Environmental Fate of Hydroprene

Degradation Pathways in Environmental Compartments

The breakdown of hydroprene (B1673459) in the environment occurs through various processes, including degradation in soil, aquatic environments, and potentially within plants.

Soil Persistence and Dissipation Kinetics

General literature indicates that the dissipation half-life (DT₅₀) of this compound in soil is a few days. herts.ac.uk While specific soil half-life data is often not available in readily accessible sources, its classification as not generally persistent in soil systems suggests relatively rapid degradation. herts.ac.uk Factors influencing pesticide persistence and dissipation in soil include the chemical properties of the pesticide, soil texture, amount of organic matter, and microbial activity. wsu.edu

Aquatic Photolysis and Hydrolysis Studies

Information regarding the aquatic photolysis and hydrolysis of this compound is limited in the provided search results, with several sources stating that data for hydrolysis and photolysis are "Not available". epestcontrol.comwalthamservices.comipmpost.netmyaipm.com However, one source suggests that hydrolysis is not expected to be a significant environmental fate process for S-hydroprene due to the lack of functional groups that typically undergo hydrolysis under environmental pH conditions (pH 5 to 9). nih.gov Despite the lack of specific study data, the U.S. EPA, based on modeling and similar characteristics to methoprene (B1676399), is confident that this compound undergoes rapid degradation in aqueous environments. regulations.gov

Plant Uptake and Metabolism Investigations

Environmental Mobility and Transport Mechanisms

The potential for this compound to move within the environment is influenced by its physical and chemical properties and the characteristics of the environmental matrix.

Leaching Potential in Soil Systems

Based on its chemical properties, this compound is considered slightly mobile in soil systems and is unlikely to leach to groundwater. herts.ac.uk Factors influencing leaching potential include a pesticide's adsorptivity to soil particles and its water solubility. wsu.eduutah.gov Pesticides that bind tightly to soil and have low water solubility are less likely to leach. wsu.edu this compound has low aqueous solubility, which contributes to its low leaching potential. herts.ac.ukepestcontrol.comwalthamservices.comipmpost.netmyaipm.com

Data Table: this compound Mobility Properties

| Property | Value | Note |

| Aqueous Solubility | <2 ppm | Emulsifies in water epestcontrol.comwalthamservices.comipmpost.netmyaipm.com |

| Mobility in Soil | Slightly mobile | Unlikely to leach herts.ac.uk |

| Leaching Potential | Unlikely | Based on chemical properties herts.ac.uk |

Volatilization and Atmospheric Distribution

This compound is described as quite volatile. herts.ac.uk Volatilization occurs when a substance transitions from a liquid or solid phase into a gas. wsu.edu Factors that increase volatilization include higher air temperature, air movement, low relative humidity, and small spray droplet size. wsu.edu The rate constant for the vapor-phase reaction of S-hydroprene with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of about 4.8 hours under specific atmospheric conditions. nih.gov This indicates that volatilization followed by atmospheric degradation can be a significant dissipation pathway for this compound in the air.

Data Table: this compound Volatilization Property

| Property | Value | Note |

| Volatility | Quite volatile | herts.ac.uk |

| Atmospheric Half-life | ~4.8 hours | Based on reaction with hydroxyl radicals nih.gov |

Entomological Resistance and Management Strategies in Response to Hydroprene

Mechanisms of Insect Resistance to Juvenile Hormone Analogs

Insect resistance to JHAs can arise through several mechanisms, broadly categorized into biochemical detoxification, target site insensitivity, and behavioral adaptations pnas.orgwikipedia.org.

Biochemical Detoxification Pathways

One of the primary mechanisms of insecticide resistance, including resistance to JHAs, involves the increased capacity of insects to metabolize and detoxify the compound before it reaches its target site pnas.orgnih.gov. This is often mediated by the upregulation or increased activity of specific enzyme families. The major enzyme families implicated in the metabolic detoxification of insecticides are carboxylesterases (CCEs), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s) nih.govresearchgate.netunimore.it.

These enzymes catalyze reactions that convert the insecticide into less toxic or more easily excretable metabolites mdpi.comnih.gov. For instance, carboxylesterases can hydrolyze ester bonds present in the structure of JHAs like Hydroprene (B1673459) and Methoprene (B1676399) usda.govmdpi.com. Increased carboxylesterase activity has been observed in some insecticide-resistant insects and may contribute to tolerance or resistance to certain IGRs agronomyjournals.com. Similarly, cytochrome P450 monooxygenases are a diverse group of enzymes involved in the oxidation of a wide range of xenobiotics, including insecticides nih.govnih.gov. Upregulation of specific P450 genes has been linked to resistance in various insect species to different insecticide classes nih.gov. While direct evidence specifically detailing this compound detoxification pathways is less abundant in the provided snippets compared to other JHAs like Methoprene and Pyriproxyfen (B1678527), the general mechanisms of metabolic resistance to JHAs are well-established and involve these enzyme systems usda.govpnas.org.

Target Site Insensitivity and Receptor Modifications

Another significant mechanism of resistance involves alterations to the insect's target site, rendering it less sensitive to the insecticide pnas.orgpjoes.com. For JHAs, the primary target is the juvenile hormone receptor complex, which involves the Methoprene-tolerant (Met) protein and its partner, Taiman pnas.org. Resistance can occur if mutations in the genes encoding these proteins lead to a modified receptor with reduced binding affinity for the JHA pnas.orgnih.gov.

Studies on Drosophila melanogaster with mutations in the Methoprene-tolerant (Met) gene have shown high levels of resistance to both natural juvenile hormone and JHAs like Methoprene pnas.orgnih.gov. This resistance was linked to a target-site mechanism involving a cytosolic JH binding protein (likely Met) with reduced ligand affinity pnas.orgnih.gov. This indicates that changes at the receptor level can prevent JHAs from effectively mimicking the action of natural juvenile hormone, thus disrupting their insecticidal effect pnas.orgnih.gov. Target site insensitivity can arise from point mutations or other genetic changes that alter the conformation or reduce the number of receptor sites pjoes.comudel.edu.

Behavioral Adaptations of Resistant Populations

In addition to physiological and biochemical mechanisms, insects can also exhibit behavioral adaptations that contribute to resistance wikipedia.orgusda.gov. This involves changes in behavior that reduce the insect's exposure to the insecticide usda.govresearchgate.net. While less studied for JHAs specifically compared to neurotoxic insecticides, behavioral resistance can include avoidance of treated surfaces or areas, altered feeding behavior, or changes in harborage site selection usda.govannualreviews.org.

Cross-Resistance Dynamics with Other Insecticides and Insect Growth Regulators

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or those metabolized by the same detoxification pathways pnas.orgwikipedia.orgirac-online.org. For JHAs like this compound, cross-resistance dynamics with other IGRs and conventional insecticides are a significant concern for pest management.

Insects resistant to one JHA may exhibit cross-resistance to other JHAs due to shared target sites (the JH receptor complex) or similar metabolic detoxification pathways pnas.orgagronomyjournals.com. For example, a pyriproxyfen-resistant strain of the housefly (Musca domestica) showed medium cross-resistance to other JHAs, fenoxycarb (B1672525) and methoprene, although it had no cross-resistance to the chitin (B13524) synthesis inhibitor diflubenzuron (B1670561) agronomyjournals.com. Similarly, mosquitoes selected for methoprene resistance have shown cross-resistance to other juvenoids acs.org.

Cross-resistance between JHAs and conventional insecticides (such as organophosphates, carbamates, or pyrethroids) can also occur, particularly if metabolic detoxification pathways are involved acs.orgfao.org. Increased activity of enzymes like carboxylesterases or cytochrome P450s, which can metabolize diverse chemical structures, can lead to broad-spectrum resistance affecting multiple insecticide classes mdpi.comfao.org. However, studies have also shown a lack of cross-resistance between this compound and certain conventional insecticides. For instance, malathion-resistant strains of Tribolium castaneum and T. confusum showed no cross-resistance to this compound usda.govfao.org. This highlights that cross-resistance patterns are complex and can vary depending on the insect species, the specific resistance mechanisms present, and the insecticides involved. While a JHA formulation containing (S)-Hydroprene showed effectiveness against pyrethroid-resistant bed bugs, indicating a lack of cross-resistance in this specific case mdpi.comnih.gov, the potential for cross-resistance with other compounds needs careful consideration in resistance management programs.

Monitoring and Detection of Resistance in Insect Populations

Effective resistance management relies on the ability to monitor insect populations for changes in susceptibility and detect the emergence of resistance early pnas.orgwikipedia.orgfrontiersin.org. Resistance monitoring programs are essential for assessing the effectiveness of control measures, diagnosing control failures, and informing the selection of appropriate management strategies frontiersin.orgk-state.edu.

Monitoring for resistance to JHAs like this compound typically involves bioassays, where insects from a field population are exposed to different concentrations of the insecticide under controlled laboratory conditions to determine their susceptibility compared to a known susceptible strain irac-online.org. This allows for the calculation of resistance ratios (RR), which indicate the magnitude of resistance irac-online.org.

Biochemical and molecular techniques can also be used to detect specific resistance mechanisms, such as elevated levels of detoxification enzymes or the presence of target-site mutations frontiersin.orgwho.int. While general methods for detecting elevated enzyme activity (e.g., esterases, P450s) are available, specific assays for this compound-metabolizing enzymes might be required. Molecular methods, such as PCR-based assays or sequencing, can detect known mutations in target genes like Met that confer JHA resistance pnas.orgpnas.org.

Regular monitoring provides early warning of resistance development, allowing researchers and pest managers to implement remedial actions before control failures become widespread k-state.edu. Information on the frequency and strength of resistance in insect populations is crucial for effective planning and evaluating the success of resistance management tactics k-state.edu.

Resistance Management Strategies and Integrated Pest Management Approaches

Managing resistance to this compound and other JHAs requires the implementation of strategic approaches aimed at reducing the selection pressure for resistance and preserving the efficacy of these valuable insecticides pnas.orgwikipedia.orgherts.ac.ukuni.lu. Integrated Pest Management (IPM) programs, which combine multiple control tactics, are considered the most sustainable approach to resistance management irac-online.orgfrontiersin.org.

Key strategies for managing JHA resistance include:

Rotation or alternation of insecticides with different modes of action: Using insecticides from different IRAC (Insecticide Resistance Action Committee) groups with distinct target sites or biochemical modes of action can help prevent the rapid selection of resistant individuals irac-online.orgfrontiersin.org. This compound belongs to IRAC Group 7A (Juvenile hormone receptor modulators) irac-online.org. Rotating this compound with insecticides from other groups can reduce the continuous selection pressure for JHA resistance irac-online.org.

Mosaic or mixture applications: Applying mixtures of insecticides with different modes of action or using different insecticides in adjacent areas can also help manage resistance irac-online.org.

Targeting susceptible life stages: Applying JHAs like this compound at the most susceptible life stages (typically immature stages) can maximize their effectiveness and potentially reduce the number of treatments needed researchgate.netirac-online.orgsciarena.com.

Using appropriate application rates: Applying insecticides at recommended rates is crucial. Using sub-lethal doses can select for resistance irac-online.org.

Implementing non-chemical control methods: Incorporating cultural practices, biological control agents, and physical methods (such as heat treatments for stored-product pests) into IPM programs can reduce reliance on chemical control and lower resistance selection pressure usda.govfrontiersin.org. For stored-product pests, combining this compound with methods like heat treatments shows potential usda.gov.

Monitoring resistance levels: As discussed in Section 4.3, continuous monitoring of resistance levels is essential to guide management decisions and detect emerging resistance problems frontiersin.orgk-state.edu.

Understanding pest population dynamics: Knowledge of insect population structure, gene flow, and the spatial and temporal distribution of resistance can inform targeted management interventions k-state.edu.

While this compound has been considered an alternative to conventional insecticides due to its specific activity and low mammalian toxicity, the potential for resistance development necessitates proactive and integrated management strategies to ensure its long-term effectiveness researchgate.netusda.gov.

Ecotoxicological Assessments of Hydroprene on Non Target Organisms

Impacts on Beneficial Arthropods and Invertebrates

The use of insecticides, including IGRs like hydroprene (B1673459), can potentially impact beneficial arthropods and invertebrates, which play crucial roles in ecosystems, such as pollination and natural pest control. centrallifesciences.com Research has investigated the effects of this compound on various non-target insect species. fao.orgusda.govoup.com

Effects on Pollinator Species, particularly Hymenoptera Larvae

Studies on the effects of this compound on pollinator species, particularly honeybees (Apis mellifera), indicate that adult honeybees are relatively non-toxic to this compound. orst.eduherts.ac.uk However, honeybee larvae may be harmed by exposure. orst.eduherts.ac.uk Research suggests that juvenile hormone analogs, including this compound and methoprene (B1676399), can moderately toxic to Hymenoptera, with reported LD50 values in the range of 30-150 µ g/bee . researchgate.net One study on the effects of ingested this compound and methoprene on bed bugs (Hemiptera: Cimicidae) noted that while both sexes were vulnerable, females were more susceptible than males, which contrasts with observations in some other insects where males are particularly affected. nih.gov

Research on the parasitic wasp Microctonus aethiopoides (Hymenoptera: Braconidae) exposed to this compound showed an increase in the number of larvae emerging from treated hosts, but no effect on the number of larvae pupating. oup.com Sensitivity to this compound increased as the parasite larvae aged. oup.com

Sensitivity of Aquatic Invertebrates (e.g., Cladocerans, Daphnia)

Aquatic invertebrates, such as cladocerans and Daphnia species, are commonly used as test organisms in ecotoxicological studies due to their sensitivity to aquatic contaminants and their ecological importance in aquatic food webs. researchgate.netsaspublishers.comscielo.br this compound shows a moderate level of toxicity to Daphnia. herts.ac.uk Scientists have observed that this compound can cause premature metamorphosis in immature aquatic invertebrates. orst.edu

Table 1: Effects of Juvenile Hormone Analogs on Daphnia magna Male Neonate Production and Reproduction nih.gov

| Chemical | EC50 for Male Neonate Production (µg/l) | Effect on Neonate Production |

| This compound | 2.9 | Reduced |

| JH I | 400 | Reduced |

| JH II | 410 | Reduced |

| Kinoprene (B1673650) | 190 | Reduced |

| Epofenonane | 64 | Reduced (slight) |

| Fenoxycarb (B1672525) | 0.92 | Reduced |

Note: EC50 represents the effective concentration at which 50% of the tested population exhibits the specified effect.

Ecological Risk Assessment Methodologies for Non-Target Species

Ecological risk assessment for pesticides, including IGRs like this compound, involves evaluating the potential harm to non-target organisms in the environment. epa.gov This process typically includes characterizing the ecological effects or toxicity of the pesticide and its degradation products to various terrestrial and aquatic non-target species, as well as assessing the chemical fate and transport of the pesticide in the environment. epa.gov The U.S. EPA evaluates the safety of pesticides to terrestrial and aquatic animals and plants based on laboratory and field studies. epa.gov These studies examine the toxicity of the pesticide to non-target species and how it degrades and moves in soil, air, and water. epa.gov Risk assessments estimate the potential exposure of organisms to pesticide residues and describe the types of effects a pesticide can cause and how these effects change with varying exposure levels. epa.gov Methodologies may involve tiered testing, where initial screening-level tests are conducted, and if effects are observed, more extensive higher-tiered tests may be required. epa.gov

For this compound, due to its primary indoor use pattern, the U.S. EPA has previously waived some non-target organism and environmental fate data requirements, concluding that adverse effects to non-target organisms, including bees and other insects, are not anticipated based on labeled applications. regulations.govregulations.gov

Comparative Ecotoxicity with Other Insect Growth Regulators

This compound belongs to the class of juvenile hormone analogs (JHAs), which are IGRs that mimic the action of natural juvenile hormones. usda.govwikipedia.org Other notable JHAs include methoprene and kinoprene, as well as fenoxycarb and pyriproxyfen (B1678527). nih.govwikipedia.org While IGRs in general are considered to have low toxicity to mammals and non-target organisms compared to some conventional insecticides, there are differences in the ecotoxicity profiles among individual compounds. usda.govwikipedia.org

In comparative studies, this compound has been found to be less active than methoprene in preventing the development of successive generations of some stored-product insects. fao.orgusda.gov However, the relative activity can vary depending on the insect species. usda.gov

Table 2: Comparative Potency of Juvenile Hormone Analogs in Inducing Male Neonate Production in Daphnia magna nih.gov

| Chemical | EC50 for Male Neonate Production (µg/l) |

| Fenoxycarb | 0.92 |

| This compound | 2.9 |

| Epofenonane | 64 |

| Kinoprene | 190 |

| JH I | 400 |

| JH II | 410 |

Another IGR, pyriproxyfen, has also been assessed for its ecological risks to non-target arthropods. Similar to this compound, the potential risk to arthropods from pyriproxyfen is primarily due to chronic toxicity affecting larval stages. regulations.gov The degradation products of pyriproxyfen were found to have significantly less chronic toxicity to non-target invertebrates than the parent compound. regulations.gov

Advanced Applications and Efficacy Research in Pest Management Systems

Application in Stored-Product Pest Management Research

Hydroprene's utility in controlling stored-product pests has been explored in various research settings. Its ability to interfere with metamorphosis and reproduction offers a long-term control strategy for infestations in food storage and processing facilities.

Control Efficacy against Major Stored-Product Insect Pests

This compound (B1673459) has demonstrated significant efficacy against a range of major stored-product insect pests. As an insect growth regulator (IGR), it does not typically cause immediate adult mortality but rather prevents immature stages from developing into reproductive adults, leading to a gradual decline in the pest population usda.govresearchgate.net.

Research has shown that this compound can effectively control coleopteran pests. For instance, studies on the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum) have shown that exposure to this compound can inhibit development and reproduction usda.gov. A volatile formulation of this compound was found to arrest larval growth in both of these species usda.gov. Spot application of this compound as a surface spray has also been shown to reduce populations of several stored-product insect species in a botanical warehouse, including the Indian meal moth (Plodia interpunctella), the cigarette beetle (Lasioderma serricorne), the merchant grain beetle (Oryzaephilus mercator), the red flour beetle (T. castaneum), and the flat grain beetle (Cryptolestes pusillus) usda.gov.

The following table summarizes the observed effects of this compound on various stored-product pests based on research findings.

| Pest Species | Observed Effects of this compound | Reference |

|---|---|---|

| Red Flour Beetle (Tribolium castaneum) | Inhibition of development and reproduction; arrested larval growth. | usda.gov |

| Confused Flour Beetle (Tribolium confusum) | Inhibition of development and reproduction; arrested larval growth. | usda.gov |

| Indian Meal Moth (Plodia interpunctella) | Population reduction through spot application. | usda.gov |

| Cigarette Beetle (Lasioderma serricorne) | Population reduction through spot application. | usda.gov |

| Merchant Grain Beetle (Oryzaephilus mercator) | Population reduction through spot application. | usda.gov |

| Flat Grain Beetle (Cryptolestes pusillus) | Population reduction through spot application. | usda.gov |

Influence of Environmental Variables on Efficacy (e.g., Temperature, Surface Types)

The efficacy of this compound is not static and can be significantly influenced by environmental factors such as the type of surface to which it is applied and the ambient temperature. The chemical and physical properties of surfaces in food storage facilities can affect the persistence and bioavailability of this compound usda.gov.

Research has indicated that this compound's persistence varies across different materials. One study found that this compound was least persistent on concrete and generally most persistent on metal surfaces nih.gov. The porosity of a surface plays a crucial role; insecticides are often more effective on non-porous surfaces like metal and ceramic compared to porous surfaces such as concrete and wood researchgate.net. The presence of food residues, such as wheat flour on concrete surfaces, can also reduce the residual effect of this compound usda.gov.

Temperature is another critical variable. While there is limited data specifically on the effect of temperature on this compound's efficacy for stored-product insects, one study treated concrete surfaces with this compound and exposed them to high temperatures (45 and 55 °C) for several hours. The results showed no significant reduction in this compound's efficacy in causing mortality in T. castaneum, suggesting that short-term exposure to high temperatures may not negatively impact its performance usda.gov. This finding is relevant for facilities that may undergo heat treatments for pest control.

Development of Population Models Incorporating this compound Effects

The unique, non-lethal effects of this compound on insect development necessitate a different approach to modeling its impact on pest populations. Unlike conventional insecticides that primarily cause mortality, this compound also delays development time in younger life stages usda.gov. Incorporating these sublethal effects into population dynamics models is crucial for accurately predicting the long-term efficacy of control strategies and for optimizing the timing of this compound applications usda.gov.

Simulation models for stored-product insects have the potential to be valuable tools for evaluating different application rates and methods of this compound usda.gov. By including parameters for delayed development, sterility, and reduced fecundity, these models can help pest management professionals make more informed decisions. Although the development of such comprehensive models is an area of ongoing research, the existing framework for stored-product insect population models provides a solid foundation for integrating the specific effects of IGRs like this compound usda.gov. The goal is to create predictive tools that can help optimize the use of this compound within an IPM framework, potentially leading to more sustainable and effective pest control in food storage environments usda.govresearchgate.net.

Utility in Urban and Structural Pest Control Programs

This compound is a key component in modern urban and structural pest control, valued for its specific action against immature insect stages and its compatibility with IPM strategies usda.gov.

Efficacy against Peri-Domestic and Structural Insect Pests (e.g., Cockroaches, Bed Bugs)

Cockroaches: Extensive research has documented the efficacy of this compound against various cockroach species, most notably the German cockroach (Blattella germanica) usda.govresearchgate.net. Exposure to this compound during nymphal stages leads to significant morphogenetic and reproductive defects in adults. These include twisted wings, stunted growth, and sterility, which ultimately lead to a reduction in the cockroach population over time usda.govyoutube.com. Laboratory studies have shown that maintaining a population where approximately 80% of the adults exhibit twisted wings (a condition indicating this compound exposure) is a key threshold for achieving population suppression researchgate.netnih.gov. This visible marker of efficacy provides a useful tool for pest management professionals to gauge the success of a treatment program nih.gov. Furthermore, applying an ultra-low volume cold mist of this compound every three to four months has been shown to reduce Australian cockroach (Periplaneta australasiae) populations by 81% usda.gov.

Bed Bugs: The efficacy of this compound against the common bed bug (Cimex lectularius) has yielded more varied results in research studies. Some studies have found that at standard application rates, this compound has limited effectiveness nih.govresearchgate.net. However, other research indicates that it can have significant lethal and sublethal effects, particularly when ingested or at higher concentrations nih.govnih.gov. One study found that ingestion of this compound by fifth-instar nymphs led to reduced oviposition in the resulting adult females nih.gov. Specifically, concentrations of 10 and 100 µg/ml of this compound in blood meals significantly reduced egg production nih.gov. Another study reported that exposure of bed bug nymphs to dried this compound residues resulted in 65% mortality among the nymphs and a 95% reduction in the production of new nymphs and a 94% reduction in eggs compared to untreated bed bugs zoecon.com. Sublethal effects include the development of deformed reproductive organs in males, which can impair mating success zoecon.com.

The following table presents a summary of research findings on the efficacy of this compound against cockroaches and bed bugs.

| Pest Species | Efficacy and Observed Effects | Reference |

|---|---|---|

| German Cockroach (Blattella germanica) | Causes twisted wings, stunted growth, and sterility. Population suppression is achieved when ~80% of adults show signs of exposure. | usda.govresearchgate.netnih.gov |

| Australian Cockroach (Periplaneta australasiae) | 81% population reduction with periodic ultra-low volume mist applications. | usda.gov |

| Common Bed Bug (Cimex lectularius) | Varied efficacy. Ingestion can reduce egg production. Exposure to residues can cause nymphal mortality (65%) and reduce the production of new nymphs (95%) and eggs (94%). Can cause deformed reproductive organs. | nih.govzoecon.com |

Formulation Research and Application Method Optimization

The effectiveness of this compound in real-world settings is highly dependent on its formulation and the method of application. In the United States, this compound is available in several formulations, including aerosol fogs, surface sprays, and impregnated discs (point source devices) usda.gov.

Aerosol and Spray Formulations: Aerosol and liquid concentrate formulations are commonly used for crack and crevice treatments, as well as for general surface applications youtube.commypmp.net. Research has shown that the type of surface can impact the efficacy of spray applications. For example, this compound's juvenoid activity was found to be significantly higher on non-absorbent surfaces like stainless steel compared to absorbent surfaces like unpainted plywood usda.gov.

Point Source Devices: Point source formulations, which are small discs impregnated with this compound, offer a unique application method. These devices release this compound vapors over an extended period, typically up to three months, providing long-lasting control in a localized area youtube.com. A key feature of this compound is its ability to translocate, meaning the active ingredient can move from the application site into nearby cracks, crevices, and wall voids where pests hide youtube.commypmp.netzoecon.comtarget-specialty.com. This property is particularly advantageous for reaching cryptic pest populations that may not come into direct contact with a sprayed surface youtube.comzoecon.com.

Baiting Systems: There is ongoing research into incorporating this compound and other IGRs into ingestible baits, particularly for pests like bed bugs nih.govnih.govresearchgate.net. Studies have shown that this compound can be more effective when ingested compared to contact exposure for bed bugs nih.govnih.gov. The development of effective baiting systems could provide a more targeted and potentially more efficacious method of delivering this compound to certain pests.

Optimization of application methods often involves an integrated approach. For instance, in cockroach management, the use of this compound can enhance the effectiveness of baiting programs. Exposure to this compound can cause female cockroaches to forage more actively for food, increasing the likelihood that they will encounter and consume lethal bait target-specialty.com. This synergistic effect highlights the importance of considering how different formulations and application methods can be combined for optimal pest control.

Integration of this compound within Holistic Pest Management Programs

This compound's unique mode of action as a juvenile hormone analog makes it a valuable component of Integrated Pest Management (IPM) programs. usda.govnih.gov Unlike traditional neurotoxic insecticides that cause immediate mortality, this compound disrupts the developmental cycle of target pests, preventing immature insects from reaching reproductive maturity. usda.govyoutube.com This specific activity, combined with its low toxicity to non-target organisms, allows for its effective integration with other control strategies, forming a multi-faceted approach to pest suppression. usda.govepa.gov An IPM strategy leverages a combination of biological, cultural, physical, and chemical controls to manage pest populations in the long term. ucanr.edu

Synergistic Effects with Biological Control Agents

The successful integration of chemical and biological controls is a cornerstone of modern IPM. While direct synergistic effects are complex and depend on the specific organisms involved, the compatibility of a chemical agent with beneficial organisms is the primary prerequisite. This compound's high specificity for insects and its mode of action as a growth regulator, rather than a broad-spectrum toxin, make it theoretically compatible with programs utilizing biological control agents such as parasitoids and predators. usda.govgre.ac.uk

Insect Growth Regulators (IGRs) like this compound are generally considered to have minimal impact on beneficial insect populations compared to conventional insecticides. gre.ac.uk This is because they interfere with hormonal processes unique to insects, and their effects are most pronounced on the developmental stages of the target pests. usda.gov By preserving populations of natural enemies, this compound allows these beneficial organisms to continue exerting pressure on pest populations. This conservation of natural enemies is a key principle of biological control. ucanr.edu While specific research quantifying synergistic outcomes between this compound and particular predators or parasitoids is limited, its low risk to non-target vertebrates is well-established, suggesting it can be used to suppress pest populations without disrupting the broader ecological balance that keeps them in check. usda.govepa.gov The effects of IGRs on the parasitoids and predators found in specific environments, such as grain storage, require further investigation to fully optimize their combined use. gre.ac.uk

Combination with Physical and Cultural Control Methods (e.g., Heat Treatments, Sanitation)

The efficacy of this compound is significantly enhanced when combined with non-chemical control methods, particularly physical controls like heat treatments and cultural practices such as sanitation. usda.gov

Heat Treatments: In environments like food processing facilities and mills, heat treatments are an increasingly common alternative to fumigation for controlling stored-product pests. youtube.com Research has demonstrated that the efficacy of this compound is not negatively impacted by the high temperatures used in these treatments. Laboratory studies have shown that heating concrete surfaces treated with this compound did not reduce its effectiveness against stored-product beetle larvae. youtube.comresearchgate.net This indicates that this compound can be applied prior to a heat treatment as part of a combined strategy, with the heat targeting adult insects and the this compound providing residual control against surviving or newly hatched larvae. usda.govresearchgate.net

Table 1: Efficacy of this compound on Concrete After Heat Exposure Data derived from laboratory bioassays on late-instar Tribolium castaneum (Red Flour Beetle) larvae.

| Treatment Group | Heat Duration (hours) | Heat Temperature (°C) | Outcome on Larvae |

| Untreated Control | 0 | N/A | Normal adult emergence |

| This compound (No Heat) | 0 | N/A | Arrested larval growth, morphological defects in adults |

| This compound + Heat | 4 | 45°C | Arrested larval growth, morphological defects in adults |

| This compound + Heat | 8 | 45°C | Arrested larval growth, morphological defects in adults |

| This compound + Heat | 16 | 45°C | Arrested larval growth, morphological defects in adults |

| This compound + Heat | 4 | 55°C | Arrested larval growth, morphological defects in adults |

| This compound + Heat | 8 | 55°C | Arrested larval growth, morphological defects in adults |

| This compound + Heat | 16 | 55°C | Arrested larval growth, morphological defects in adults |

Sanitation: Proper sanitation is recognized as the foundation of any effective pest management program for stored products. ucanr.eduresearchgate.net The removal of food residues, dust, and debris eliminates pest harborage and breeding sites. usda.gov Research has shown that the presence of flour on concrete surfaces can reduce the residual effect of this compound. usda.gov Therefore, thorough sanitation is crucial to ensure that pests come into contact with treated surfaces, maximizing the efficacy of the IGR. usda.gov Integrating this compound application with a rigorous sanitation schedule leads to more effective and long-lasting pest control. researchgate.net

Sequential and Rotational Use with Conventional Insecticides

This compound is most effective when used as part of a broader chemical control strategy that includes conventional insecticides (adulticides). epa.govnih.gov Since this compound only affects the immature stages of insects, it does not provide immediate knockdown of adult populations. nih.gov Therefore, it is often combined with an adulticide to control all life stages of an infestation simultaneously. epa.gov

Beyond tank-mixing, the sequential and rotational use of this compound is a critical strategy for managing insecticide resistance. usda.govresearchgate.net Insecticide resistance develops when a pest population is repeatedly exposed to chemicals with the same mode of action, leading to a decrease in sensitivity. nih.gov By rotating insecticides with different modes of action, the selection pressure on the pest population is varied, making the development of resistance less likely. researchgate.netnih.gov

This compound, as a Group 7 insecticide (Juvenile Hormone Mimic), has a distinct mode of action from most conventional adulticides, such as pyrethroids (Group 3) or neonicotinoids (Group 4). Incorporating this compound into a rotational schedule disrupts the life cycle of pests in a way that neurotoxic insecticides cannot. usda.gov This practice helps to prolong the effectiveness of all the chemicals used in the program. usda.govnih.gov

Table 2: Example of a Rotational Insecticide Program Incorporating this compound

| Treatment Cycle | Primary Target | Chemical Class | Mode of Action Group | Active Ingredient Example |

| Cycle 1 | Adults & Nymphs | Pyrethroid + IGR | Group 3A + Group 7A | Cyfluthrin + this compound |

| Cycle 2 | Adults | Neonicotinoid | Group 4A | Dinotefuran |

| Cycle 3 | Adults & Nymphs | Carbamate + IGR | Group 1A + Group 7A | Methomyl + this compound |

| Cycle 4 | Adults | Pyrethroid | Group 3A | Permethrin |

This rotational strategy helps ensure that successive generations of pests are not exposed to the same chemical class, a key principle in sustainable resistance management. usda.govresearchgate.net

Analytical Methodologies for Hydroprene Detection and Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of hydroprene (B1673459) in environmental and biological samples. cdc.gov The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the analyte's properties and the sample matrix. cdc.govchromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.com It is suitable for identifying a wide range of pollutants in environmental samples like water and soil. nih.govepa.gov In a typical GC-MS analysis, the sample is first extracted and then injected into the gas chromatograph, where it is vaporized. The gaseous components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

While specific applications for this compound are not as widely documented as for other pesticides, the methodology is well-established for related compounds. For instance, a GC-MS method has been developed for the determination of the juvenile hormone analog methoprene (B1676399), among other mosquito insecticides, in water. usgs.gov This method involves liquid-liquid extraction followed by GC-MS analysis and has demonstrated good precision and accuracy at nanogram-per-liter levels. usgs.gov The principles of such methods are directly applicable to this compound analysis.

Table 1: General GC-MS Parameters for Pesticide Analysis

| Parameter | Typical Condition |

|---|---|

| Injection Mode | Splitless |

| Column | HP5-MS or similar capillary column |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature ramped to a final temperature (e.g., 40°C to 300°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile and thermally labile compounds like this compound. nih.govnih.gov This technique is particularly effective for trace-level analysis in complex matrices such as environmental water samples. nih.govnih.govresearchgate.netsemanticscholar.org

A specific analytical method has been developed for the analysis of this compound, along with the related compounds methoprene and kinoprene (B1673650), in water. nih.govnih.govresearchgate.net This method utilizes HPLC separation with electrospray ionization (ESI) in positive mode and tandem mass spectrometry for detection. nih.gov Due to the nonpolar nature of this compound, its ionization efficiency in the electrospray process can be low, necessitating strategies to enhance sensitivity. nih.gov The use of tandem mass spectrometry (MS/MS) improves selectivity and helps to reduce background noise, which is crucial for reliable environmental sample analysis. nih.gov Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix. nih.govmdpi.com

Derivatization Strategies for Enhanced Sensitivity and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. youtube.com For this compound, which has low polarity and ionization efficiency, derivatization can significantly enhance the sensitivity of HPLC-MS/MS analysis. nih.govnih.gov

A successful strategy for this compound involves a Diels-Alder reaction with a Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.govnih.govresearchgate.net PTAD reacts with the diene group of this compound, creating a derivative that is more readily ionizable. nih.gov This derivatization introduces a proton-accepting amide group, which facilitates positive-mode electrospray ionization. nih.gov This chemical modification has been shown to improve the limit of detection by as much as 100-fold. nih.govnih.govresearchgate.net This enhanced sensitivity allows for the analysis of small sample volumes, which is a significant advantage in environmental monitoring. nih.gov

Table 2: Impact of Derivatization on this compound Detection Limits

| Analyte | Method | Limit of Detection (LOD) in Water (S/N = 3) | Limit of Quantification (LOQ) in Water (S/N = 10) |

|---|---|---|---|

| This compound-PTAD Derivative | HPLC-MS/MS | 20 pg/mL nih.govnih.govresearchgate.net | 60 pg/mL nih.govnih.govresearchgate.net |

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. sci-hub.se It involves assessing several performance characteristics to ensure the reliability and accuracy of the results. researchgate.netnih.govtianjindaxuexuebao.com Quality assurance (QA) and quality control (QC) are overarching processes that ensure the data generated are of high quality and defensible. researchgate.net

For this compound analysis, a validated method should demonstrate acceptable performance in the following areas:

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. Calibration curves for this compound analysis have shown good linear relationships (R² > 0.99). nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples with known concentrations of the analyte. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). tianjindaxuexuebao.com

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sci-hub.se For the derivatized this compound, the LOD in environmental water samples is approximately 20 pg/mL. nih.govnih.gov

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sci-hub.se The LOQ for derivatized this compound in water is reported to be 60 pg/mL. nih.govnih.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The use of MS/MS provides high selectivity for this compound analysis. nih.gov

Quality assurance practices, such as the analysis of blanks, spiked samples, and certified reference materials, are essential to monitor the performance of the analytical method over time and ensure the integrity of the data. researchgate.net

Future Research Directions and Emerging Paradigms in Hydroprene Studies

Refinement of Predictive Models for Hydroprene (B1673459) Efficacy and Resistance

While resistance to this compound has not been widely documented, the development of resistance to other JHAs, such as methoprene (B1676399), serves as a cautionary example. usda.gov A proactive approach involves the creation and refinement of predictive models that can forecast the likelihood of resistance development and optimize application strategies to maintain efficacy.

Computational models are essential tools for simulating the complex interplay of factors that drive insecticide resistance. irac-online.org These models integrate variables related to pest biology (e.g., generation time, mutation rates), operational factors (e.g., application frequency, combination with other insecticides), and environmental conditions. irac-online.org For this compound, future models would need to incorporate specific data on its mode of action, its volatile activity, and its effects on different life stages of target pests. usda.gov The goal of such simulations is to provide probabilistic predictions, such as estimating that resistance frequency could reach a certain threshold within a specific timeframe under a given management scenario. irac-online.org

Emerging paradigms in this field include the integration of genomics and machine learning. High-throughput genetic sequencing allows researchers to identify molecular markers associated with reduced susceptibility to insecticides. By feeding this genomic data into machine learning algorithms, it may become possible to predict the resistance profile of a pest population from a small sample, enabling rapid and targeted management responses. Applying this to this compound would involve identifying specific genes or mutations in target pests that confer tolerance and incorporating this information into predictive resistance models.

Furthermore, models can be refined to predict the efficacy of this compound under various real-world conditions. Research has identified the need to evaluate its performance on different surfaces, in combination with other control methods like heat treatments, and via different application methods such as aerosols or point-source devices. usda.gov Predictive models can help determine the optimal strategies for specific environments, such as food storage facilities, to maximize control and minimize selection pressure for resistance. usda.gov

| Parameter Category | Specific Variables | Relevance to this compound |

|---|---|---|

| Pest Biology & Genetics | Reproductive rate, gene flow, mutation frequency, existing resistance mechanisms. | Determines the intrinsic capacity of a pest population to adapt to this compound exposure. |

| Operational Factors | Application rate, frequency, use of refugia, rotation with other insecticides. | Models how different pest management strategies influence the selection pressure for resistance. irac-online.org |

| Chemical Dynamics | Environmental persistence, half-life on different surfaces, bioavailability. | This compound degrades rapidly in soil; models must account for its persistence in indoor environments where it is primarily used. orst.edu |

| Environmental Conditions | Temperature, humidity, light exposure. | Affects both the degradation rate of this compound and the developmental rate of the target insect. |

Long-Term Ecological Impact Assessments and Sustainable Use Frameworks

Although this compound is considered to have low environmental persistence and low mammalian toxicity, a comprehensive understanding of its long-term ecological impact is crucial for its continued sustainable use. usda.govherts.ac.uk Current data indicates that this compound degrades rapidly in soil with a half-life of a few days. orst.edu It is practically non-toxic to fish and adult bees but may be toxic to aquatic invertebrates and bee larvae by causing premature metamorphosis. orst.edu

Future research must move beyond acute toxicity studies to long-term ecological impact assessments. This involves investigating the potential for subtle, sublethal effects on non-target organisms and broader ecosystem functions. Key research areas include:

Impact on Aquatic Ecosystems: While data on its aquatic fate is limited, the known effects on invertebrates necessitate further study on how this compound runoff from potential outdoor or greenhouse use could impact aquatic food webs. orst.edu

Effects on Pollinators and Beneficial Insects: The susceptibility of bee larvae highlights the need to assess the impact on other beneficial insect larvae, such as predators and parasitoids that contribute to natural pest control. orst.edu

Biodegradation Pathways: Understanding the microbial pathways involved in this compound's degradation in different environments can help predict its fate and identify any potentially persistent metabolites. nih.gov

Building on these assessments, the development of sustainable use frameworks is paramount. Such frameworks, modeled after initiatives like the EU's Sustainable Use of Pesticides Directive, aim to reduce the risks associated with pesticide use through integrated strategies. europa.eueuropa.euun.org For this compound, a sustainable use framework would emphasize its role within an Integrated Pest Management (IPM) program. usda.gov This includes:

Promoting Non-Chemical Alternatives: Using this compound in conjunction with sanitation, trapping, and biological controls to reduce reliance on chemical applications.

Strategic Application: Limiting use in sensitive areas and employing application techniques that minimize exposure to non-target organisms. un.org

Monitoring and Evaluation: Establishing clear protocols to monitor for early signs of resistance and assess the long-term ecological health of areas where it is used.

Ultimately, the goal is to create a comprehensive management structure that preserves the efficacy of this compound for targeted pest control while safeguarding environmental health for the long term.

Q & A

What experimental models are used to study Hydroprene's mechanism of action as a juvenile hormone analog?

This compound disrupts insect molting and reproduction by mimicking juvenile hormone (JH), preventing larvae from maturing into adults. Key experimental models include:

- In vitro assays measuring JH receptor binding affinity using radiolabeled analogs (e.g., S-hydroprene enantiomer specificity) .

- In vivo insect bioassays tracking developmental abnormalities in species like cockroaches and stored-product pests, with endpoints such as pupal mortality, sterility, and morphological defects .

- Transcriptomic analyses to identify gene expression changes in JH-responsive pathways (e.g., Krüppel homolog 1) .

How does the EPA’s toxicity assessment framework address methodological limitations in this compound studies?

The EPA classifies this compound as Toxicity Category III/IV due to low acute toxicity (oral LD₅₀ >5,000 mg/kg in rats) and no mutagenicity in Ames tests . Methodological considerations include:

- Waived subchronic studies for low-exposure use cases (e.g., crack-and-crevice applications) .

- Qualitative risk assessments instead of quantitative models, justified by negligible mammalian toxicity .

- Endpoint extrapolation from structurally similar JH analogs (e.g., methoprene) when data gaps exist .

What are best practices for designing field efficacy studies on this compound’s larvicidal activity?

- Controlled environments : Use replicated microcosms (e.g., grain bins) to standardize variables like temperature and humidity, which affect this compound’s stability .

- Application protocols : Mimic label-specified methods (e.g., ultra-low-volume fogging) and measure residual efficacy over 3–6 months .

- Non-target monitoring : Deploy sentinel species (e.g., honeybees) and use EPA’s Terrestrial Residue Exposure model to assess off-target risks .

How can researchers resolve discrepancies in this compound’s reported environmental persistence?

Conflicting half-life data (e.g., rapid degradation in soil vs. stability in stored grains) require:

- Matrix-specific degradation studies : Compare photolysis rates in aquatic (e.g., EXAMS/PRZM models) vs. arid environments .

- Analytical validation : Use LC-MS/MS to differentiate parent compounds from degradation byproducts (e.g., hydroprenic acid) .

- Meta-analyses of historical EPA data (1996–2020) to identify context-dependent degradation patterns .

What methodologies detect resistance to this compound in insect populations?

- Dose-response assays : Compare LC₅₀ values across generations using probit analysis .

- Cross-resistance screening : Test susceptibility to other JH analogs (e.g., methoprene) and non-hormonal insecticides .

- Genomic sequencing : Identify mutations in JH receptor genes (e.g., Met/Tai complex) via CRISPR-Cas9 knock-in models .

How should chronic exposure studies be structured to assess this compound’s non-target impacts?

- Long-term ecological monitoring : Track aquatic invertebrate populations (e.g., mysid shrimp) for developmental abnormalities using EPA’s chronic LOC thresholds (RQ <1) .

- Multi-generational assays : Expose model organisms (e.g., Daphnia magna) over 10+ generations to evaluate cumulative effects .

- Probabilistic risk models : Incorporate EPA’s Individual Effects Model v1.1 to predict population-level impacts (e.g., 1 in 418M risk to endangered species) .

What analytical techniques validate this compound concentrations in complex matrices?

- Extraction protocols : Use QuEChERS for food residues and solid-phase extraction for water samples .

- Chromatographic separation : Employ chiral columns (e.g., Lux Cellulose-3) to resolve S-hydroprene enantiomers .

- Quality controls : Spike samples with deuterated analogs (e.g., d₃-hydroprene) to quantify recovery rates and matrix effects .

How does this compound’s regulatory status influence experimental design in residue studies?

- Tolerance compliance : Align with EPA’s 0.2 ppm limit for food-handling establishments, requiring GC-MS detection limits ≤0.01 ppm .

- Label-mandated conditions : Simulate real-world scenarios (e.g., 3-foot buffer zones from food surfaces) in lab settings .

- Data harmonization : Follow OECD Guidelines 507 (residues in processed commodities) for global regulatory acceptance .

What advanced models predict this compound’s synergistic interactions with other pesticides?

- Factorial design experiments : Test binary mixtures (e.g., this compound + pyrethroids) using Abbott’s formula for synergy quantification .

- Computational docking : Simulate binding interactions between this compound and detoxification enzymes (e.g., CYP450s) .

- Population dynamics models : Project field efficacy using DYMEX software, integrating resistance allele frequencies .

How can researchers address gaps in this compound’s developmental toxicity data?

- Alternative models : Use zebrafish embryos (Danio rerio) for high-throughput screening of teratogenic effects .

- Epigenetic profiling : Apply bisulfite sequencing to assess DNA methylation changes in JH-responsive genes .

- Collaborative data-sharing : Leverage EPA’s Incident Data System (IDS) for post-market surveillance of rare adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.